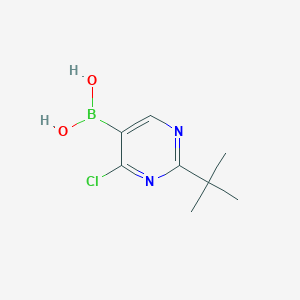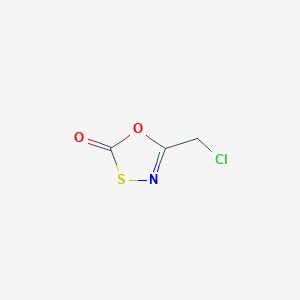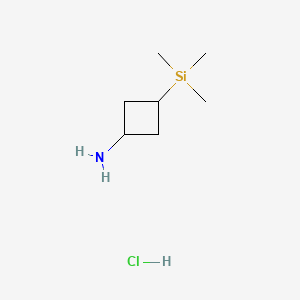
3-(Trimethylsilyl)cyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trimethylsilyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C8H19NSi·HCl. It is a derivative of cyclobutan-1-amine, where a trimethylsilyl group is attached to the third carbon of the cyclobutane ring. This compound is often used in organic synthesis and research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)cyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to form the amine, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trimethylsilyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclobutan-1-amine.
Reduction: Simpler amines or hydrocarbons.
Substitution: Various substituted cyclobutan-1-amines depending on the reagent used.
Aplicaciones Científicas De Investigación
3-(Trimethylsilyl)cyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Trimethylsilyl)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trimethylsilyl)methylcyclobutan-1-amine
- 3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride
Uniqueness
3-(Trimethylsilyl)cyclobutan-1-amine hydrochloride is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C7H18ClNSi |
|---|---|
Peso molecular |
179.76 g/mol |
Nombre IUPAC |
3-trimethylsilylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H17NSi.ClH/c1-9(2,3)7-4-6(8)5-7;/h6-7H,4-5,8H2,1-3H3;1H |
Clave InChI |
PNTSEDYRUKXRQI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1CC(C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



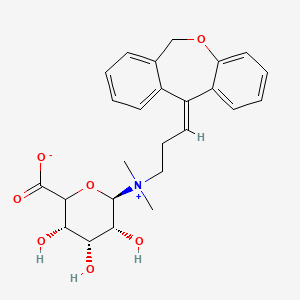

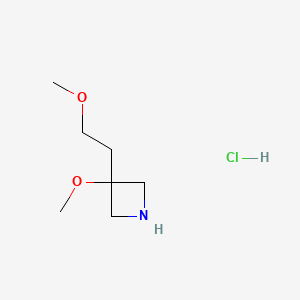
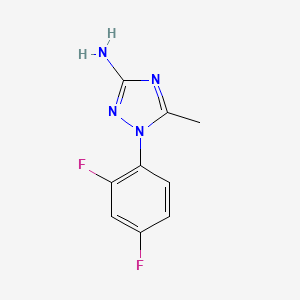
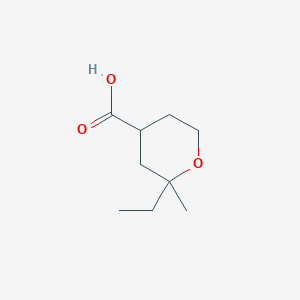
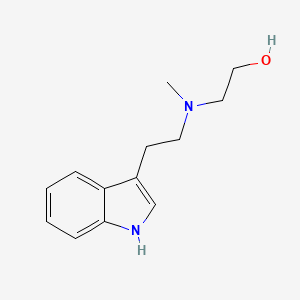
![1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13452152.png)
![2-[(Dimethylamino)methyl]butanoic acid hydrochloride](/img/structure/B13452158.png)
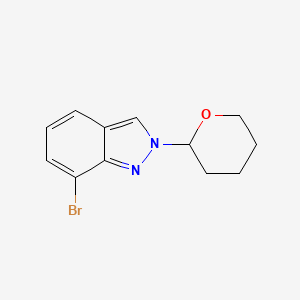
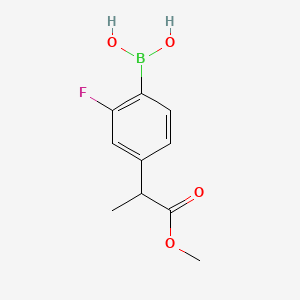
![2-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid](/img/structure/B13452170.png)
